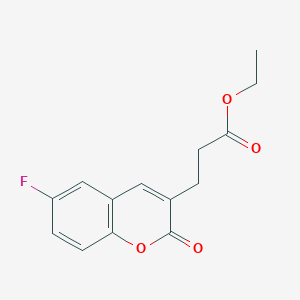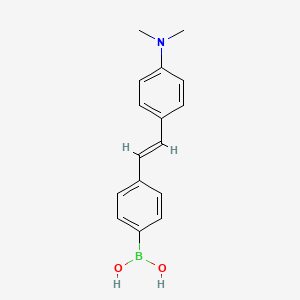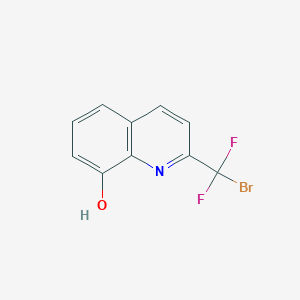
6-Chloro-N-methyl-N-phenylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-methyl-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C15H12ClN3 and a molecular weight of 269.73 g/mol . It is known for its unique structure, which includes a quinazoline core substituted with a chlorine atom at the 6th position, a methyl group at the nitrogen atom, and a phenyl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinone with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
6-Chloro-N-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine position.
科学研究应用
6-Chloro-N-methyl-N-phenylquinazolin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 6-Chloro-N-methylquinazolin-4-amine
- N-methyl-N-phenylquinazolin-4-amine
- 6-Chloroquinazolin-4-amine
Uniqueness
6-Chloro-N-methyl-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and phenyl group on the quinazoline core differentiates it from other similar compounds.
属性
CAS 编号 |
167410-60-8 |
|---|---|
分子式 |
C15H12ClN3 |
分子量 |
269.73 g/mol |
IUPAC 名称 |
6-chloro-N-methyl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3/c1-19(12-5-3-2-4-6-12)15-13-9-11(16)7-8-14(13)17-10-18-15/h2-10H,1H3 |
InChI 键 |
ZZYIWOPJNXSJRG-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)










![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)

